molecular formula C17H16N4O3 B2374013 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one CAS No. 306976-28-3

4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B2374013
CAS RN: 306976-28-3
M. Wt: 324.34
InChI Key: WSWJBYIMSXFDNE-NTEUORMPSA-N
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Description

The compound “4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one” is a chemical compound with the molecular formula C17H16N4O3 . It is also known by its synonyms: 4-([(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLENE)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5(4H)-ONE and (4E)-4-{[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(4-methoxyphenyl)-4,5-dihydro-1,3-oxazol-5-one .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 324.33 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Crystal Structure Analysis

  • The compound, along with its analogs, has been used in crystallography to study the structural aspects of oxazolone derivatives. These studies include X-ray diffraction analysis to understand molecular orientation and bond characteristics in the crystal structure, providing insight into the molecular geometry and interactions of such compounds (Moser, Bertolasi, & Vaughan, 2005).

Reactivity Under Microwave Heating

  • Research exploring the reactivity of oxazolone derivatives, including 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, under microwave heating has been conducted. These studies focus on the chemical behavior of these compounds when exposed to amines and active methylene reagents under specific heating conditions (Anwar, Metwally, Gaber, & Elnagdi, 2005).

Synthesis of Fused Pyrimidines

  • The compound serves as a precursor in the synthesis of various fused pyrimidines. By reacting with nitrogen-containing heterocycles, it can be transformed into different fused pyrimidinones, expanding the range of heterocyclic compounds synthesized for various applications, such as in pharmaceuticals (Kočevar, Kepe, & Polanc, 1993).

Antimicrobial Activity Studies

  • Some derivatives of the compound have been synthesized and tested for their antimicrobial properties. This research contributes to understanding the potential medical applications of oxazolone derivatives in combating bacterial and fungal infections (Majithiya & Bheshdadia, 2022).

Computational Chemistry and Quantum Chemical Calculations

  • The compound and its derivatives have been the subject of computational chemistry studies, where quantum chemical calculations are performed to determine various molecular properties. Such studies are crucial in predicting the behavior of these compounds in different chemical environments (Saracoglu, Kokbudak, Yilmazer, & Kandemirli, 2020).

properties

IUPAC Name

4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-2-(4-methoxyphenyl)-1,3-oxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-10-8-11(2)20-17(19-10)18-9-14-16(22)24-15(21-14)12-4-6-13(23-3)7-5-12/h4-9,22H,1-3H3/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQJDYHYNHWUOI-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=CC2=C(OC(=N2)C3=CC=C(C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C/C2=C(OC(=N2)C3=CC=C(C=C3)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

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